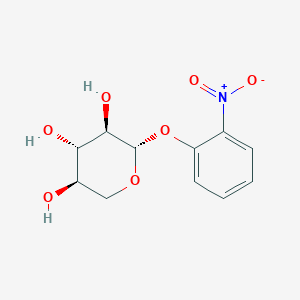

2-Nitrophenyl b-D-xylopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQCLGUTGDQYNI-DQDDRIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907449 | |

| Record name | 2-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10238-27-4 | |

| Record name | o-Nitrophenyl β-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrophenyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Nitrophenyl β-D-xylopyranoside: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenyl β-D-xylopyranoside (o-NPX) is a synthetic glycoside compound widely utilized in biochemistry and biotechnology. Its primary significance lies in its function as a chromogenic substrate for the detection and quantification of β-xylosidase activity.[1][2] The enzymatic hydrolysis of o-NPX by β-xylosidase cleaves the glycosidic bond, releasing 2-nitrophenol (B165410), a yellow-colored compound that can be easily measured spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics, inhibitor screening, and microbial identification. This guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving 2-Nitrophenyl β-D-xylopyranoside.

Chemical Properties and Structure

2-Nitrophenyl β-D-xylopyranoside is a xylopyranose derivative characterized by a xylose sugar molecule linked to a 2-nitrophenol group via a β-glycosidic bond.[3] The presence of the electron-withdrawing nitro group on the phenyl ring facilitates the spectrophotometric detection of the aglycone upon hydrolysis.

Structural and Physical Properties

The key chemical and physical properties of 2-Nitrophenyl β-D-xylopyranoside are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₇ | [3][4][5] |

| Molecular Weight | 271.22 g/mol | [3][4][5] |

| CAS Number | 10238-27-4 | [3][4][5] |

| Appearance | Pale yellow needles or white to light yellow crystalline powder | [4] |

| Melting Point | 170-172 °C | |

| Solubility | Soluble in water and in 1:1 (v/v) dimethylformamide/water. | [2][5] |

| Storage Conditions | 2-8°C or -20°C, protected from light and moisture. | [2][4][5] |

| Synonyms | o-Nitrophenyl β-D-xylopyranoside, ONPX, o-NP-Xyl, ONP-β-D-Xyloside | [2][3][4] |

Experimental Protocols

This section details the standard methodologies for the chemical synthesis of 2-Nitrophenyl β-D-xylopyranoside and its primary application in β-xylosidase activity assays.

Chemical Synthesis: The Koenigs-Knorr Method

The synthesis of aryl-β-D-glycosides like o-NPX is classically achieved via the Koenigs-Knorr reaction.[4][5] This method involves the condensation of a protected glycosyl halide with an alcohol, in this case, 2-nitrophenol. The reaction is promoted by a heavy metal salt that acts as a halophile.

Principle: The reaction proceeds via an Sₙ2-like mechanism. A per-acetylated xylosyl bromide (acetobromoxylose) is reacted with 2-nitrophenol in the presence of a promoter like silver carbonate or cadmium carbonate.[6] The acetyl protecting groups at the C2 position provide anchimeric assistance, ensuring the formation of the desired 1,2-trans (β) stereochemistry.[4] A final deacetylation step yields the target compound.

General Protocol:

-

Preparation of Glycosyl Donor: D-xylose is first per-acetylated using acetic anhydride (B1165640) and a catalyst (e.g., sodium acetate) to form pentaacetylxylose. This intermediate is then treated with HBr in acetic acid to yield 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide (acetobromoxylose).

-

Glycosylation Reaction:

-

In a dry, inert atmosphere, dissolve 2-nitrophenol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Add a stoichiometric excess of a promoter, such as silver (I) carbonate (Ag₂CO₃) or cadmium carbonate (CdCO₃), and a drying agent like molecular sieves.

-

Slowly add a solution of acetobromoxylose in the same solvent to the stirring suspension.

-

Allow the reaction to proceed at room temperature, monitoring for completion using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the silver salts and drying agent.

-

Wash the filtrate with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product (2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranoside) by silica (B1680970) gel column chromatography.

-

-

Deacetylation (Zemplén conditions):

-

Dissolve the purified, acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) in methanol.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.

-

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Nitrophenyl β-D-xylopyranoside.

-

Enzymatic Assay: β-Xylosidase Activity Measurement

o-NPX is a chromogenic substrate used to determine the activity of β-xylosidases (EC 3.2.1.37).[1] The enzyme catalyzes the hydrolysis of the substrate, releasing 2-nitrophenol, which, under alkaline conditions, forms the 2-nitrophenolate (B253475) ion, a distinct yellow chromophore that can be quantified by measuring its absorbance at 400-410 nm.[7]

Principle: β-Xylosidase + 2-Nitrophenyl-β-D-xylopyranoside (colorless) → D-Xylose + 2-Nitrophenol (yellow at high pH)

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the specific enzyme being studied (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.5-6.0).[1][7]

-

Substrate Stock Solution: Prepare a stock solution of 2-Nitrophenyl β-D-xylopyranoside (e.g., 10 mM) in the assay buffer. Gentle warming may be required to fully dissolve the substrate.

-

Enzyme Solution: Dilute the enzyme sample (e.g., cell lysate, purified protein) in ice-cold assay buffer to a concentration that ensures the reaction rate is linear over the desired time course.

-

Stop Solution: Prepare a high-pH solution to terminate the reaction and develop the color (e.g., 1 M Sodium Carbonate, Na₂CO₃).[7]

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a standard curve using known concentrations of 2-nitrophenol (0-200 µM) in the final reaction volume (including the stop solution) to correlate absorbance with product quantity.

-

Reaction Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the enzyme solution (or buffer for the blank control) to the appropriate wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.

-

-

Initiate Reaction: Add 25 µL of the pre-warmed substrate stock solution to all wells to start the reaction. The final substrate concentration will be 2.5 mM in a 100 µL reaction volume.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).[7] Ensure the reaction remains within the linear range; if absorbance is too high, reduce the incubation time or dilute the enzyme.

-

Terminate Reaction: Stop the reaction by adding 100 µL of the Stop Solution to each well. The solution should turn yellow in the presence of enzymatic activity.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 400-410 nm using a microplate reader.[7]

-

Subtract the absorbance of the blank control from all experimental readings.

-

Use the 2-nitrophenol standard curve to calculate the amount of product released (in µmol).

-

Calculate the enzyme activity, typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the β-xylosidase activity assay described above.

Caption: Diagram 1: Workflow for β-Xylosidase Activity Assay.

References

- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosynth - o-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]

- 3. scbt.com [scbt.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. About: Koenigs–Knorr reaction [dbpedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Nitrophenyl β-D-xylopyranoside as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and quantitative analysis of 2-Nitrophenyl β-D-xylopyranoside (2-NPX or oNPX) as a chromogenic substrate for the detection and characterization of β-xylosidase activity. This substrate is a valuable tool in various fields, including biofuel research, food processing, and drug development, for studying enzymes involved in the breakdown of xylan (B1165943), a major component of hemicellulose.[1]

The Enzymatic Reaction: A Color-Based Detection System

The fundamental principle behind the use of 2-Nitrophenyl β-D-xylopyranoside lies in a specific enzymatic reaction that results in a measurable color change. The substrate itself is a colorless compound. However, in the presence of the enzyme β-xylosidase (EC 3.2.1.37), the β-1,4-glycosidic bond linking the xylose sugar to the 2-nitrophenol (B165410) (also known as o-nitrophenol) is hydrolyzed.[1] This enzymatic cleavage releases two products: D-xylose and 2-nitrophenol.

Under alkaline conditions, the liberated 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which exhibits a distinct yellow color. The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol released, and thus to the activity of the β-xylosidase enzyme. This colorimetric change can be accurately quantified using a spectrophotometer, typically by measuring the absorbance at or near 410 nm.[2]

The reaction is typically stopped at a specific time point by adding a high pH solution, such as sodium carbonate, which serves the dual purpose of halting the enzymatic reaction and ensuring the complete conversion of 2-nitrophenol to its colored anionic form.[1][2]

Quantitative Data Presentation

The kinetic parameters and optimal reaction conditions for β-xylosidases can vary significantly depending on the source of the enzyme. The following tables summarize key quantitative data from various microbial sources using nitrophenyl-β-D-xylopyranosides as substrates.

Table 1: Kinetic Parameters of Microbial β-Xylosidases

| Enzyme Source | Substrate | K_m (mM) | V_max or k_cat | Reference |

| Thermoanaerobacterium sp. JW/SL YS485 | o-Nitrophenyl-β-D-xylopyranoside | ~0.1 | 4.2 s⁻¹ (k_cat) | [1] |

| Pseudozyma hubeiensis | p-Nitrophenyl-β-D-xylopyranoside | 0.537 | 314 µmol min⁻¹ mg⁻¹ | [2] |

| Geobacillus WSUCF1 | p-Nitrophenyl-β-D-xylopyranoside | 2.38 | 147 U/mg | [3] |

| Dictyoglomus thermophilum | p-Nitrophenyl-β-D-xylopyranoside | 1.66 | 78.46 U/mg | [3] |

| Bacillus pumilus | o-Nitrophenyl-β-D-xylobioside | 0.38 | 2.29 s⁻¹ (k_cat) | [4] |

| Geobacillus thermodenitrificans | p-Nitrophenyl-β-D-xylopyranoside | - | 18.33 U mg⁻¹ | [5] |

Table 2: Optimal Reaction Conditions for Microbial β-Xylosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Penicillium piceum W6 | 4.0 | 70 | [6] |

| Pseudozyma hubeiensis | 4.5 | 60 | [2] |

| Geobacillus WSUCF1 | 6.5 | 70 | [3] |

| Dictyoglomus thermophilum | 6.5 | 70 | [3] |

| Geobacillus thermodenitrificans | 5.0 | 60 | [5] |

| Trichoderma viride | 6.0 | 40 | [7] |

| Limosilactobacillus fermentum SK152 | 7.0 | 35 | [8] |

Experimental Protocols

The following sections provide detailed methodologies for a standard β-xylosidase activity assay using 2-Nitrophenyl β-D-xylopyranoside.

Reagent Preparation

-

Buffer Solution: A 50 mM citrate (B86180) buffer (pH 4.5) is commonly used.[2] However, the optimal pH should be adjusted based on the specific enzyme being characterized (see Table 2). Other buffers such as sodium phosphate (B84403) can also be used.

-

Substrate Solution: Prepare a stock solution of 2-Nitrophenyl β-D-xylopyranoside (e.g., 10 mM) in the assay buffer. The final concentration in the reaction mixture typically ranges from 1 to 5 mM.[1]

-

Enzyme Solution: The enzyme should be diluted in the assay buffer to a concentration that results in a linear rate of product formation over the desired reaction time.

-

Stop Solution: A 1 M or 2 M solution of sodium carbonate (Na₂CO₃) is used to terminate the reaction and develop the color of the 2-nitrophenolate.[9]

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a microplate well, add the required volume of buffer and substrate solution.

-

Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme for a few minutes.

-

Initiation of Reaction: Add the diluted enzyme solution to the reaction mixture to start the reaction. The total reaction volume is typically between 200 µL and 1 mL.[2][9]

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).[2][9] It is crucial to ensure that the reaction remains in the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a volume of the stop solution (e.g., 50 µL of 2 M Na₂CO₃ to a 200 µL reaction).[9]

-

Spectrophotometric Measurement: Measure the absorbance of the resulting yellow solution at 410 nm using a spectrophotometer.

-

Standard Curve: To quantify the amount of 2-nitrophenol released, a standard curve should be prepared using known concentrations of 2-nitrophenol under the same final assay conditions (including the stop solution).

-

Calculation of Enzyme Activity: One unit of β-xylosidase activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

Conclusion

2-Nitrophenyl β-D-xylopyranoside serves as a robust and convenient chromogenic substrate for the sensitive detection and detailed characterization of β-xylosidase activity. The straightforward enzymatic reaction, resulting in a quantifiable color change, allows for the determination of key kinetic parameters and optimal reaction conditions. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this valuable tool in their respective fields of study. The provided data tables and workflow diagrams offer a quick reference for experimental design and data comparison.

References

- 1. 2-Nitrophenyl beta-D-Xylopyranoside | Benchchem [benchchem.com]

- 2. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of a xylose-tolerant GH43 β-xylosidase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of o-Nitrophenyl β-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Nitrophenyl β-D-xylopyranoside (ONPX) is a crucial chromogenic substrate for the sensitive detection of β-xylosidase activity, an enzyme relevant in various fields including biofuel research, food technology, and diagnostics. The reliability and accuracy of assays employing ONPX are fundamentally dependent on its behavior in aqueous buffer systems. This technical guide provides an in-depth overview of the solubility and stability of ONPX, offering both a summary of available data and detailed protocols for empirical determination. While specific quantitative data for ONPX is limited in published literature, this guide consolidates known information and leverages data from the closely related isomer, p-nitrophenyl β-D-xylopyranoside (pNPX), to provide a comprehensive resource for researchers.

Core Properties of o-Nitrophenyl β-D-xylopyranoside

ONPX is a pale yellow solid at room temperature. Its utility as a chromogenic substrate stems from the enzymatic cleavage of the glycosidic bond, which releases o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

Table 1: Physical and Chemical Properties of o-Nitrophenyl β-D-xylopyranoside

| Property | Value | Reference |

| CAS Number | 10238-27-4 | |

| Molecular Formula | C₁₁H₁₃NO₇ | |

| Molecular Weight | 271.22 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 170-172 °C | |

| Storage Temperature | -20°C |

Solubility in Aqueous Buffers

The solubility of ONPX is a critical parameter for preparing stock solutions and ensuring accurate concentrations in enzymatic assays. While generally described as soluble in water and organic solvents, precise quantitative data in various aqueous buffers is not extensively documented.

Table 2: Solubility Data for o-Nitrophenyl β-D-xylopyranoside and its p-Nitrophenyl Isomer

| Compound | Solvent | Solubility | Reference |

| o-Nitrophenyl β-D-xylopyranoside | Dimethylformamide/Water (1:1, v/v) | 1% (w/v) | |

| p-Nitrophenyl β-D-xylopyranoside | Water | 40 mg/mL | |

| p-Nitrophenyl β-D-xylopyranoside | DMSO | Soluble | RPI (2021) |

| p-Nitrophenyl β-D-xylopyranoside | Methanol | Clear, colorless to very pale yellow solution at 1% | RPI (2021) |

The data for pNPX suggests that ONPX is likely to have good aqueous solubility, but this should be empirically verified for the specific buffer system and concentration required for an experiment.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the kinetic solubility of ONPX in a specific aqueous buffer.

-

Preparation of Materials:

-

o-Nitrophenyl β-D-xylopyranoside (solid)

-

Aqueous buffer of choice (e.g., phosphate (B84403), citrate (B86180), TRIS) at the desired pH, filtered through a 0.22 µm filter.

-

Microcentrifuge tubes or small glass vials.

-

Thermomixer or orbital shaker.

-

Spectrophotometer.

-

0.22 µm syringe filters.

-

-

Procedure:

-

Add an excess amount of solid ONPX to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The excess is to ensure that a saturated solution is formed.

-

Tightly cap the tubes/vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Incubate for a sufficient time to reach equilibrium (typically 24 hours is recommended), with continuous agitation.

-

After incubation, visually inspect the samples to ensure that undissolved solid ONPX is still present.

-

Carefully remove the tubes/vials and let them stand to allow the excess solid to settle.

-

Withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered, saturated solution with the same aqueous buffer to a concentration that falls within the linear range of a pre-determined standard curve.

-

Measure the absorbance of the diluted solution at the appropriate wavelength for o-nitrophenol (in a basic solution after hydrolysis) or ONPX itself if it has a measurable absorbance away from the buffer components. A more robust method would be to use HPLC to determine the concentration.

-

Calculate the concentration of ONPX in the saturated solution based on the dilution factor and the standard curve. This concentration represents the solubility of ONPX in that specific buffer at that temperature.

-

Caption: Workflow for determining the aqueous solubility of ONPX.

Stability in Aqueous Buffers

Predicted pH-Dependent Hydrolysis Mechanisms

The hydrolysis of ONPX is expected to proceed through different mechanisms depending on the pH of the aqueous buffer:

-

Acidic Conditions (pH < 4): Specific acid-catalyzed hydrolysis is likely to occur. The glycosidic oxygen is protonated, leading to a weakening of the C-O bond and subsequent departure of the o-nitrophenolate leaving group.

-

Neutral Conditions (pH 4-8): In this range, the rate of hydrolysis is often pH-independent and represents the spontaneous cleavage of the glycosidic bond, likely involving water acting as a nucleophile. This is typically the region of highest stability.

-

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis becomes significant. Hydroxide ions can act as a potent nucleophile, directly attacking the anomeric carbon. At very high pH, neighboring group participation from the deprotonated C2-hydroxyl group can lead to the formation of a 1,2-anhydro sugar intermediate, which is then rapidly hydrolyzed.

Caption: Predicted mechanisms of ONPX hydrolysis at different pH values.

Experimental Protocol: Assessment of ONPX Stability

This protocol describes a method to determine the rate of non-enzymatic hydrolysis of ONPX in a given buffer at a specific temperature.

-

Preparation of Materials:

-

A stock solution of ONPX of known concentration (e.g., in a minimal amount of a stable solvent like DMSO, or directly in water if solubility allows).

-

A series of aqueous buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10).

-

A temperature-controlled environment (e.g., water bath, incubator).

-

A spectrophotometer capable of kinetic measurements.

-

Stop solution (e.g., a high pH buffer like 1 M sodium carbonate to stop the reaction and maximize the color of the released o-nitrophenol).

-

-

Procedure:

-

Prepare reaction mixtures by adding a small aliquot of the ONPX stock solution to the pre-warmed aqueous buffers of different pH values in separate tubes or cuvettes. The final concentration of ONPX should be such that the release of o-nitrophenol can be accurately measured over time.

-

Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature to accelerate degradation for very stable conditions).

-

At regular time intervals, withdraw aliquots from each reaction mixture.

-

Immediately quench the hydrolysis by adding the aliquot to the stop solution.

-

Measure the absorbance of the quenched samples at the wavelength corresponding to the maximum absorbance of the o-nitrophenolate anion (typically around 405-420 nm).

-

Create a standard curve for o-nitrophenol in the same buffer/stop solution mixture to convert absorbance values to the concentration of hydrolyzed ONPX.

-

Plot the concentration of released o-nitrophenol versus time for each pH and temperature condition.

-

Determine the initial rate of hydrolysis from the slope of this plot. For pseudo-first-order kinetics, the natural logarithm of the remaining ONPX concentration can be plotted against time to determine the rate constant (k). The half-life (t₁/₂) can then be calculated as ln(2)/k.

-

Caption: Workflow for assessing the non-enzymatic stability of ONPX.

Enzymatic Assay Workflow

The primary application of ONPX is as a substrate for β-xylosidase. The workflow for such an assay is straightforward and relies on the principles of its stability and the chromogenic nature of its hydrolysis product.

Caption: General workflow for a β-xylosidase assay using ONPX.

Conclusion

While comprehensive, pre-existing data on the solubility and stability of o-nitrophenyl β-D-xylopyranoside in a wide range of aqueous buffers is limited, this guide provides researchers with the necessary framework to understand and empirically determine these critical parameters. By leveraging information from analogous compounds and employing the detailed protocols provided, scientists and drug development professionals can ensure the robust and reliable use of ONPX in their experimental systems. Careful consideration of the pH and temperature-dependent stability will lead to more accurate and reproducible results in the quantification of β-xylosidase activity.

The Use of 2-Nitrophenyl β-D-xylopyranoside for the Detection of β-xylosidase Activity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 2-Nitrophenyl β-D-xylopyranoside (o-NPX) as a chromogenic substrate for the sensitive detection and characterization of β-xylosidase activity. β-Xylosidases (EC 3.2.1.37) are key enzymes in the breakdown of xylan, a major component of hemicellulose, making their study crucial for various biotechnological applications, including biofuel production and food processing.[1] This document outlines the underlying principles of the assay, detailed experimental protocols, and a comparative summary of kinetic data for β-xylosidases from various organisms.

Principle of the Assay

The enzymatic assay for β-xylosidase activity using 2-Nitrophenyl β-D-xylopyranoside is based on a straightforward colorimetric reaction. β-xylosidase catalyzes the hydrolysis of the glycosidic bond in 2-Nitrophenyl β-D-xylopyranoside. This cleavage releases D-xylose and 2-nitrophenol (B165410) (o-nitrophenol).[1] The latter is a chromogenic compound that, particularly under alkaline conditions, develops a distinct yellow color. The intensity of this color, which is directly proportional to the amount of 2-nitrophenol released, can be quantified by measuring its absorbance at a specific wavelength, typically around 400-420 nm.[2][3] This allows for the determination of the enzyme's activity and kinetic parameters.

Data Presentation: Kinetic Parameters of β-Xylosidases

The kinetic parameters of β-xylosidases are essential for understanding their substrate affinity and catalytic efficiency. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key indicators of enzyme performance. The following table summarizes these kinetic parameters for β-xylosidases from different microbial sources using nitrophenyl-β-D-xylopyranosides as substrates.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Geobacillus stearothermophilus | 2-Nitrophenyl-β-D-xylopyranoside (2NPX) | - | - | 15.8 | 7.0 | 25 | [4] |

| Thermoanaerobacterium sp. | o-nitrophenyl-β-d-xylopyranoside | 0.08 (low substrate) | - | 4.2 (low substrate) | 6.0 | 35 | [2] |

| Thermoanaerobacterium sp. | p-nitrophenyl-β-d-xylopyranoside | 0.1 (low substrate) | - | 3.5 (low substrate) | 6.0 | 35 | [2] |

| Penicillium piceum | o-nitrophenyl-β-d-xylopyranoside (oNPX) | - | 79.3 IU/mg | - | 4.0 | 70 | [5] |

| Pseudozyma hubeiensis | p-nitrophenyl-β-d-xylopyranoside (pNPX) | 0.537 | 314.5 | - | 4.5 | 60-65 | [3] |

| Thermoanaerobacterium saccharolyticum | p-nitrophenyl-β-d-xylopyranoside (pNPX) | - | - | - | 4.1 & 6.8 | 65 | [6][7] |

Note: The use of ortho- (2-nitro) and para- (4-nitro) isomers of the substrate can result in different kinetic parameters, providing insights into the enzyme's active site topology.[1] Kinetic values can also be influenced by substrate concentration, as seen with the enzyme from Thermoanaerobacterium sp., where higher concentrations led to deviations from Michaelis-Menten kinetics, likely due to transglycosylation.[2]

Experimental Protocols

This section provides a detailed, synthesized methodology for determining β-xylosidase activity using 2-Nitrophenyl β-D-xylopyranoside.

Materials

-

2-Nitrophenyl β-D-xylopyranoside (o-NPX) or 4-Nitrophenyl β-D-xylopyranoside (p-NPX)

-

Buffer solution (e.g., 50 mM sodium citrate, pH 5.0-6.0, or 50 mM phosphate (B84403) buffer, pH 6.0)[1][2]

-

β-xylosidase enzyme solution (appropriately diluted)

-

Stop solution (e.g., 0.5 M or 1 M Sodium Carbonate, Na₂CO₃)[1][6]

-

Spectrophotometer or microplate reader

-

Thermostatic water bath or incubator

-

Pipettes and appropriate tips

-

Test tubes or microplate

Standard Assay Procedure

-

Reaction Setup:

-

Prepare a stock solution of the substrate (e.g., 1-5 mM) in the chosen buffer.[1]

-

In a test tube or microplate well, add the buffered substrate solution. For a standard 1 mL reaction, this could be 900 µL.

-

Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C, 50°C, or 60°C) for 5-10 minutes to ensure temperature equilibration.[1][3]

-

-

Enzyme Addition and Incubation:

-

Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution (e.g., 100 µL) to the pre-warmed substrate solution.

-

Mix gently and start a timer immediately.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.

-

-

Reaction Termination:

-

Stop the reaction by adding a volume of the stop solution (e.g., 1 mL of 0.5 M Na₂CO₃). The alkaline nature of the stop solution denatures the enzyme and stabilizes the color of the liberated nitrophenol.[1]

-

-

Absorbance Measurement:

-

Calculation of Enzyme Activity:

-

The amount of released 2-nitrophenol or 4-nitrophenol (B140041) can be calculated using a standard curve prepared with known concentrations of the respective nitrophenol.

-

One unit of β-xylosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of nitrophenol per minute under the specified assay conditions.

-

Mandatory Visualizations

Experimental Workflow for β-Xylosidase Activity Assay

Caption: Workflow for β-xylosidase activity measurement.

Signaling Pathway of Chromogenic Detection

Caption: Enzymatic hydrolysis of o-NPX for colorimetric detection.

References

- 1. 2-Nitrophenyl beta-D-Xylopyranoside | Benchchem [benchchem.com]

- 2. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rate-limiting steps of a stereochemistry retaining β-d-xylosidase from Geobacillus stearothermophilus acting on four substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel β-Xylosidase, XylC, from Thermoanaerobacterium saccharolyticum JW/SL-YS485 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Thermoanaerobacterium saccharolyticum beta-xylosidase: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Nitrophenyl β-D-xylopyranoside in Glycosidase Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl β-D-xylopyranoside (oNPX) is a synthetic chromogenic substrate indispensable for the study of β-xylosidases (EC 3.2.1.37), a class of glycoside hydrolase enzymes. These enzymes are critical in the breakdown of xylan, a major component of hemicellulose in plant cell walls. The study of β-xylosidases is paramount in various biotechnological fields, including biofuel production, food processing, and the development of enzymatic tools for biomass degradation. This guide provides a comprehensive overview of the properties of oNPX, detailed protocols for its use in β-xylosidase assays, and a summary of relevant quantitative data.

Physicochemical Properties of 2-Nitrophenyl β-D-xylopyranoside

2-Nitrophenyl β-D-xylopyranoside is a xylopyranose derivative with a 2-nitrophenyl group attached via a β-glycosidic bond.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10238-27-4 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₇ | [2][3] |

| Molecular Weight | 271.22 g/mol | [1][3] |

| Appearance | Pale yellow needles or crystalline solid | [3] |

| Solubility | Soluble in water and dimethylformamide/water (1:1 v/v) at 1% | [2][4] |

| Storage | 2-8°C or -20°C, protected from light | [2][4] |

Principle of β-Xylosidase Activity Assay

The utility of oNPX as a substrate lies in its ability to produce a colored product upon enzymatic hydrolysis. β-xylosidase cleaves the glycosidic bond in oNPX, releasing D-xylose and 2-nitrophenol (B165410) (o-nitrophenol). In an alkaline solution, 2-nitrophenol is converted to the 2-nitrophenolate (B253475) ion, which is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at a wavelength of 410-420 nm. The amount of 2-nitrophenol produced is directly proportional to the β-xylosidase activity in the sample.

Quantitative Data: Enzyme Kinetics and Specificity

oNPX is a valuable tool for determining the kinetic parameters of β-xylosidases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

While the para-isomer, 4-nitrophenyl β-D-xylopyranoside (pNPX), is more commonly used, oNPX serves as an important substrate for comparative kinetic studies to investigate the active site topology of different glycosidases.[5] The position of the nitro group can influence the substrate's reactivity.[5]

Table 1: Specific Activity of β-Xylosidases with oNPX and pNPX

| Enzyme Source | Substrate | Specific Activity (IU/mg) | Reference |

| Penicillium piceum | oNPX | 79.3 | [6] |

| pNPX | 320.5 | [6] |

Table 2: Kinetic Parameters of β-Xylosidases with oNPX and pNPX

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |

| Thermoanaerobacterium sp. | oNPX | ~0.08 (low conc.) | - | 4.2 | [7] |

| pNPX | ~0.1 (low conc.) | - | 2.7 | [7] | |

| Aspergillus oryzae | pNPX | 1.0 | 250 | - | [8] |

| Bacillus pumilus | pNPX | - | - | - | [9] |

| Pseudozyma hubeiensis | pNPX | 0.23-5.52 (range) | - | - | [10] |

Note: Data for oNPX is limited in the literature compared to pNPX. Kinetic parameters can vary significantly based on the enzyme source and assay conditions.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: The optimal pH for β-xylosidases can vary. A common choice is a 50 mM sodium phosphate (B84403) or citrate (B86180) buffer, with the pH adjusted to the enzyme's optimum (often between 4.0 and 7.0).[7][8]

-

Substrate Stock Solution (oNPX): Prepare a stock solution of oNPX (e.g., 10 mM) in the assay buffer or a small amount of an organic solvent like DMSO or dimethylformamide before diluting in the assay buffer.[11] Store the stock solution at -20°C, protected from light.[8]

-

Stopping Reagent: A 1 M solution of sodium carbonate (Na₂CO₃) is typically used to stop the enzymatic reaction and raise the pH to develop the yellow color of the 2-nitrophenolate ion.[6]

-

2-Nitrophenol Standard Stock Solution: Prepare a stock solution of 2-nitrophenol (e.g., 1 mM) in the assay buffer to create a standard curve.

Standard Curve for 2-Nitrophenol

A standard curve is essential to convert the measured absorbance values into the amount of product formed.

-

Prepare a series of dilutions of the 2-nitrophenol standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 200 µM.

-

To each dilution, add the stopping reagent (e.g., 1 M Na₂CO₃) in the same volume ratio as used in the enzyme assay.

-

Measure the absorbance of each standard at 410-420 nm against a blank containing only the buffer and the stopping reagent.

-

Plot the absorbance values against the corresponding concentrations of 2-nitrophenol to generate a standard curve. The slope of this curve (the extinction coefficient) will be used to calculate the amount of product formed in the enzyme reaction.

β-Xylosidase Assay Protocol

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture by adding the assay buffer and the oNPX substrate solution. The final substrate concentration should be varied for kinetic studies (e.g., 0.1 to 10 times the expected Km).

-

Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes.

-

Initiate Reaction: Add a specific amount of the enzyme solution to the reaction mixture to start the reaction. The total reaction volume is typically between 100 µL and 1 mL.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.

-

Stop Reaction: Terminate the reaction by adding a defined volume of the stopping reagent (e.g., 1 M Na₂CO₃).

-

Measure Absorbance: Measure the absorbance of the reaction mixture at 410-420 nm.

-

Controls: Include a blank reaction with no enzyme to subtract any background absorbance from the substrate.

Calculation of Enzyme Activity

The amount of 2-nitrophenol released can be calculated from the standard curve. One unit (U) of β-xylosidase activity is typically defined as the amount of enzyme that releases 1 µmol of 2-nitrophenol per minute under the specified assay conditions.

Specific Activity (U/mg) = (µmol of product released) / (incubation time (min) x mg of protein in the assay)

Synthesis of 2-Nitrophenyl β-D-xylopyranoside

The synthesis of nitrophenyl glycosides is often achieved through methods like the Koenigs-Knorr reaction.[12] This reaction involves the condensation of a glycosyl halide with an alcohol (in this case, 2-nitrophenol) in the presence of a promoter, typically a silver or mercury salt. The use of a participating group (e.g., an acetyl group) at the C-2 position of the xylose donor can direct the stereochemistry to favor the formation of the desired β-anomer.

Conclusion

2-Nitrophenyl β-D-xylopyranoside is a crucial tool for researchers studying β-xylosidases. Its chromogenic properties allow for a convenient and sensitive spectrophotometric assay to determine enzyme activity and kinetic parameters. While its para-isomer is more frequently used, oNPX provides a valuable alternative for comparative studies of enzyme-substrate interactions. The detailed protocols and data presented in this guide offer a solid foundation for the effective application of oNPX in glycosidase research and related fields.

References

- 1. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 4. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A. Construction of an o-Nitrophenol Standard Curve | Chegg.com [chegg.com]

- 6. Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan [mdpi.com]

- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. beta-Xylosidase Bacillus pumilus Enzyme | Megazyme [megazyme.com]

- 10. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycosynth - o-Nitrophenyl beta-D-xylopyranoside [glycosynth.co.uk]

- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

The Cornerstone of β-Galactosidase Kinetics: An In-depth Guide to o-Nitrophenyl-β-D-galactopyranoside (oNPG)

For researchers, scientists, and drug development professionals, understanding enzyme kinetics is fundamental. This guide provides a comprehensive overview of the principles and practical applications of o-Nitrophenyl-β-D-galactopyranoside (oNPG), a chromogenic substrate that has become an indispensable tool for studying the kinetics of β-galactosidase.

The utility of oNPG lies in its structural similarity to lactose, the natural substrate for β-galactosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond in oNPG, yielding galactose and o-nitrophenol. While oNPG itself is colorless, the product, o-nitrophenol, imparts a yellow color in solution, which can be quantified spectrophotometrically at a wavelength of 420 nm. This color change provides a direct and continuous measure of enzyme activity, forming the basis of a simple and sensitive assay.

The Biochemical Reaction: A Visual Breakdown

The enzymatic reaction is the cornerstone of the oNPG assay. β-galactosidase facilitates the cleavage of oNPG, a process that can be visualized as follows:

The Advent of Nitrophenyl Glycosides: A Technical Guide to their Discovery and Application in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of nitrophenyl glycosides in the advancement of enzyme kinetics and diagnostics. From their initial synthesis to their widespread use as chromogenic substrates, these compounds have revolutionized the way researchers study and quantify enzymatic activity. This document provides a comprehensive overview of their history, detailed experimental protocols for key enzyme assays, and a summary of important quantitative data.

A Historical Perspective: The Dawn of Chromogenic Assays

The mid-20th century marked a significant turning point in enzymology with the introduction of synthetic chromogenic substrates. Prior to their development, enzyme assays were often cumbersome, relying on indirect measurements of substrate depletion or product formation. The innovation of attaching a chromogenic group, a molecule that changes color upon enzymatic cleavage, to a glycoside substrate provided a direct and easily quantifiable method for measuring enzyme activity.

The journey began in the 1940s and 1950s with the synthesis and application of nitrophenyl-based compounds. A key milestone was the use of o-nitrophenyl-β-D-galactopyranoside (ONPG) for the detection of β-galactosidase activity, an enzyme crucial for lactose (B1674315) metabolism in bacteria like Escherichia coli. This development was a boon for microbial genetics and molecular biology, allowing for simple and rapid screening of bacterial colonies.

The 1960s and 1970s saw a rapid expansion in the variety of commercially available nitrophenyl glycosides, catering to a wider range of glycosidase enzymes. Chromogenic substrates were first introduced into research laboratories in the early 1970s and were quickly adopted for assays of enzymes, proenzymes, and inhibitors in the coagulation system, paving the way for their use in clinical laboratories. This era solidified the importance of nitrophenyl glycosides as indispensable tools in biochemistry, clinical diagnostics, and pharmaceutical research.

The Principle of Nitrophenyl Glycoside-Based Assays

The utility of nitrophenyl glycosides lies in their clever design. The glycoside itself is colorless. However, upon enzymatic hydrolysis of the glycosidic bond, a nitrophenolate ion is released. Under alkaline conditions, this ion exhibits a distinct yellow color, the intensity of which is directly proportional to the amount of product formed and, consequently, the activity of the enzyme. The absorbance of the yellow product can be measured spectrophotometrically, typically at a wavelength of 405-420 nm, providing a quantitative measure of enzyme kinetics.

Quantitative Data for Key Enzyme Assays

The following tables summarize key quantitative data for commonly used nitrophenyl glycosides in various enzyme assays. These values are essential for designing and interpreting kinetic experiments.

Table 1: β-Galactosidase Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)

| Parameter | Value | Source(s) |

| Michaelis Constant (Km) | 0.66 mM - 14.55 mM | |

| Maximum Velocity (Vmax) | 4.45 - 93.46 µmol/min/mg | |

| Optimal pH | 6.5 - 7.5 | |

| Wavelength (λmax) of o-Nitrophenol | 420 nm | |

| Molar Extinction Coefficient (ε) of o-Nitrophenol | 2,388 - 4,500 M-1cm-1 |

Table 2: β-Glucosidase Assay using p-Nitrophenyl-β-D-glucopyranoside (PNPG)

| Parameter | Value | Source(s) |

| Michaelis Constant (Km) | 0.19 mM | |

| Maximum Velocity (Vmax) | 29.67 µmol/min/mg | |

| Optimal pH | 5.0 | |

| Wavelength (λmax) of p-Nitrophenol | 400 nm | |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,300 M-1cm-1 |

Table 3: α-Glucosidase Assay using p-Nitrophenyl-α-D-glucopyranoside (PNPG)

| Parameter | Value | Source(s) |

| Michaelis Constant (Km) | 0.73 mM | |

| Maximum Velocity (Vmax) | Varies with enzyme source | |

| Optimal pH | 6.0 - 7.0 | |

| Wavelength (λmax) of p-Nitrophenol | 400-410 nm | |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,300 M-1cm-1 |

Table 4: β-Glucuronidase Assay using p-Nitrophenyl-β-D-glucuronide (PNPGU)

| Parameter | Value | Source(s) |

| Michaelis Constant (Km) | 0.34 - 6.51 µM | |

| Maximum Velocity (Vmax) | 2.37 - 5.17 µmol/min/mg | |

| Optimal pH | 6.5 - 7.4 | |

| Wavelength (λmax) of p-Nitrophenol | 405 nm | |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,300 M-1cm-1 |

Detailed Experimental Protocols

The following are generalized protocols for performing enzyme assays using nitrophenyl glycosides. Researchers should optimize these protocols for their specific experimental conditions.

General Workflow for a Nitrophenyl Glycoside-Based Enzyme Assay

Protocol for β-Galactosidase Assay in a 96-Well Microplate

This protocol is adapted for a 96-well microplate format, ideal for high-throughput screening.

Reagents:

-

Z-Buffer (1X): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0.

-

β-Mercaptoethanol (BME): Add to Z-buffer to a final concentration of 50 mM just before use.

-

ONPG Solution: 4 mg/mL in Z-buffer.

-

Stop Solution: 1 M Na2CO3.

-

Cell Lysate or Purified Enzyme: Diluted in Z-buffer.

Procedure:

-

Prepare Reaction Wells: In a 96-well plate, add 50 µL of cell lysate or purified enzyme solution to each well. Include appropriate controls (e.g., buffer only, no enzyme).

-

Initiate Reaction: Add 100 µL of ONPG Substrate Solution to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) until a yellow color develops. The incubation time will vary depending on the enzyme concentration.

-

Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.

-

Measure Absorbance: Read the absorbance at 420 nm using a microplate reader.

-

Calculate Activity: Calculate the β-galactosidase activity using the following formula, taking into account the molar extinction coefficient of o-nitrophenol, the reaction volume, and the incubation time.

Protocol for α-Glucosidase Assay

This protocol is a standard method for determining α-glucosidase activity.

Reagents:

-

Phosphate (B84403) Buffer: 50 mM potassium phosphate, pH 6.8.

-

p-Nitrophenyl-α-D-glucopyranoside (PNPG) Solution: 1 mM in phosphate buffer.

-

Stop Solution: 0.1 M Na2CO3.

-

Enzyme Solution: Purified α-glucosidase or cell lysate diluted in phosphate buffer.

Procedure:

-

Pre-incubation: In a microcentrifuge tube or a well of a 96-well plate, pre-incubate 20 µL of the enzyme solution at 37°C for 5 minutes.

-

Initiate Reaction: Add 20 µL of the PNPG solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop Reaction: Add 50 µL of Stop Solution to terminate the reaction.

-

Measure Absorbance: Measure the absorbance at 405 nm.

-

Calculate Activity: Determine the enzyme activity based on the amount of p-nitrophenol released, using its molar extinction coefficient.

Protocol for β-Glucuronidase Assay

This protocol provides a method for the sensitive detection of β-glucuronidase activity.

Reagents:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 10 mM β-mercaptoethanol.

-

p-Nitrophenyl-β-D-glucuronide (PNPGU) Solution: 1 mM in Assay Buffer.

-

Enzyme Solution: Purified β-glucuronidase or cell lysate diluted in Assay Buffer.

-

Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.4.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the Assay Buffer and the PNPGU solution.

-

Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop Reaction: Add the Stop Solution to halt the enzymatic reaction and develop the color of the p-nitrophenol.

-

Measure Absorbance: Measure the absorbance at 405 nm.

-

Calculate Activity: Quantify the β-glucuronidase activity based on the concentration of p-nitrophenol produced.

Conclusion

Nitrophenyl glycosides have undeniably left an indelible mark on the fields of biochemistry and molecular biology. Their simplicity, reliability, and versatility have made them indispensable tools for researchers worldwide. This guide provides a foundational understanding of their historical development, the principles behind their use, and practical protocols for their application in key enzyme assays. As research continues to evolve, the fundamental principles established with these chromogenic substrates will undoubtedly continue to inform the development of new and innovative assay technologies.

Methodological & Application

Application Notes and Protocols for β-Xylosidase Assay Using p-Nitrophenyl β-D-xylopyranoside (pNPX)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of β-xylosidase activity using the chromogenic substrate p-Nitrophenyl β-D-xylopyranoside (pNPX). This assay is fundamental in characterizing β-xylosidase enzymes, screening for novel enzymes, and evaluating the efficacy of potential inhibitors in drug development.

Principle

β-xylosidase (EC 3.2.1.37) is an enzyme that catalyzes the hydrolysis of xylooligosaccharides into xylose by cleaving β-1,4-glycosidic bonds from the non-reducing end. The assay described here utilizes the synthetic substrate p-Nitrophenyl β-D-xylopyranoside (pNPX). In the presence of β-xylosidase, pNPX is hydrolyzed to D-xylose and p-nitrophenol. The reaction is terminated by the addition of a basic solution (e.g., sodium carbonate), which deprotonates the liberated p-nitrophenol to the p-nitrophenolate ion, resulting in a yellow color that can be quantified spectrophotometrically at a wavelength of 405-410 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the β-xylosidase activity.

Data Presentation

The following table summarizes key quantitative data for β-xylosidase assays from various studies, providing a comparative overview of reaction conditions and kinetic parameters.

| Enzyme Source | Substrate (pNPX) Concentration | pH | Temperature (°C) | Km (mM) | Vmax (µmol min-1 mg-1) | Reference |

| Pseudozyma hubeiensis NCIM 3574 | 0.23–5.52 mM | 4.5 | 60 | 0.537 | 314 | |

| Clostridium clariflavum | 2 mM | 6.0 | 60 | 1.16 | Not specified | |

| Penicillium piceum | Not specified | 4.0 | 70 | Not specified | Not specified | |

| Thermoanaerobacterium sp. | 10 µM - 2000 µM | 6.0 | 35 | Not specified | Not specified | |

| Weissella sp. strain 92 | 1 mM | 7.0 | 37 | Not specified | Not specified | |

| Compost Metagenome (XylP81) | 1 mM - 20 mM | 6.0 | 37 | Not specified | Not specified |

Experimental Protocols

This section provides a detailed, generalized methodology for performing the β-xylosidase assay. Researchers should optimize these conditions for their specific enzyme and experimental setup.

Materials and Reagents

-

p-Nitrophenyl β-D-xylopyranoside (pNPX) (Substrate)

-

β-xylosidase enzyme solution (appropriately diluted)

-

Buffer solution (e.g., 50 mM citrate (B86180) buffer, 50 mM sodium phosphate (B84403) buffer)

-

Stopping reagent (e.g., 1 M or 2% Sodium Carbonate (Na2CO3))

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Incubator or water bath

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of pNPX (e.g., 10 mM) in the desired buffer. The solubility of pNPX is good in water and methanol. For long-term storage, it is recommended to store the solution at -20°C.

-

Working Substrate Solution: Dilute the pNPX stock solution to the desired final concentration (e.g., 2 mM) using the assay buffer.

-

Enzyme Dilution: Prepare a series of dilutions of the β-xylosidase enzyme in the assay buffer to ensure the final activity falls within the linear range of the assay.

-

Assay Buffer: Prepare a buffer solution at the optimal pH for the specific β-xylosidase being studied. Common buffers include citrate buffer (for acidic pH) and sodium phosphate buffer (for neutral pH).

-

Stopping Reagent: Prepare a solution of sodium carbonate (e.g., 1 M or 2%).

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the reaction components in the following order:

-

Buffer

-

Enzyme solution (e.g., 10-50 µL)

-

Pre-incubate the mixture at the desired temperature for a few minutes to equilibrate.

-

-

Initiate Reaction: Add the pNPX working solution (e.g., 50-100 µL) to the enzyme/buffer mixture to start the reaction. The final reaction volume can be adjusted as needed (e.g., 100-200 µL).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes). The incubation time should be chosen to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the stopping reagent (e.g., 100 µL of 1 M Na2CO3). This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenolate ion.

-

Measure Absorbance: Measure the absorbance of the solution at 405-410 nm using a microplate reader or spectrophotometer.

-

Controls:

-

Blank: A reaction mixture containing all components except the enzyme. The enzyme solution is replaced with buffer. This is used to subtract the background absorbance from the substrate.

-

Enzyme Blank: A reaction mixture where the stopping reagent is added before the substrate. This accounts for any absorbance from the enzyme preparation itself.

-

Calculation of Enzyme Activity

The activity of the β-xylosidase enzyme is typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

The concentration of p-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance at 410 nm

-

ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the final reaction mixture (an average value is ~18,000 M-1cm-1)

-

c is the concentration of p-nitrophenol

-

l is the path length of the cuvette or the light

Application Notes and Protocols for High-Throughput Screening of Xylanase Activity with o-Nitrophenyl β-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylanases are a class of enzymes that catalyze the hydrolysis of xylan, a major component of hemicellulose. These enzymes have significant applications in various industries, including biofuels, pulp and paper, food and feed, and textiles. High-throughput screening (HTS) methods are essential for the discovery and characterization of novel xylanases with desired properties, as well as for identifying potential inhibitors for therapeutic purposes. This document provides detailed application notes and protocols for a high-throughput colorimetric assay for xylanase activity using o-Nitrophenyl β-D-xylopyranoside (oNPX) as a chromogenic substrate.

Principle of the Assay

The assay is based on the enzymatic cleavage of the glycosidic bond in o-Nitrophenyl β-D-xylopyranoside (oNPX) by xylanase. This reaction releases o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405-420 nm. The intensity of the color is directly proportional to the amount of o-nitrophenol produced and thus to the xylanase activity. The reaction is stopped by adding a high-pH solution, such as sodium carbonate, which also enhances the color of the o-nitrophenolate ion.

Application Notes

Substrate Specificity and Comparison:

While o-Nitrophenyl β-D-xylopyranoside (oNPX) can be used as a substrate, some endo-xylanases exhibit low activity towards it. A study on Bacillus pumilus xylanase found that the activity with oNPX was very low (<0.001 relative activity compared to p-nitrophenyl-β-D-xylobioside).[1] However, related substrates like o-nitrophenyl-β-D-xylobioside (oNP-X2) have been shown to be more effective for certain xylanases.[1] Researchers should consider screening a panel of chromogenic substrates to identify the most suitable one for their specific xylanase. The main advantages of nitrophenyl-based substrates are their high reactivity and sensitivity, allowing for rapid detection.[2]

Substrate Preparation and Stability:

o-Nitrophenyl β-D-xylopyranoside is typically a white to pale yellow solid, soluble in water and organic solvents like DMF. For aqueous stock solutions, gentle warming and sonication may be required to fully dissolve the compound. It is recommended to prepare fresh substrate solutions for each experiment. If storage is necessary, stock solutions should be aliquoted and stored at -20°C for up to one month, protected from light. Repeated freeze-thaw cycles should be avoided.

Assay Optimization:

To ensure reliable and reproducible results in a high-throughput format, it is crucial to optimize several parameters:

-

Enzyme Concentration: The concentration of the xylanase should be adjusted to ensure that the reaction rate is linear over the incubation period and that the absorbance readings fall within the linear range of the microplate reader.

-

Substrate Concentration: The concentration of oNPX should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity. However, if the Km is unknown, a concentration of 1-5 mM is a common starting point.

-

Incubation Time and Temperature: These parameters should be optimized to achieve a sufficient signal without depleting the substrate. Typical incubation times range from 10 to 60 minutes. The temperature should be optimal for the specific xylanase being studied.

-

pH: The pH of the reaction buffer should be optimal for the xylanase activity.

Troubleshooting:

Common issues in microplate-based enzyme assays and their potential solutions are outlined below.[1][3][4][5]

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Signal | Inactive enzyme. | Use a fresh enzyme preparation; ensure proper storage conditions. |

| Incorrect buffer pH or temperature. | Verify that the buffer pH and incubation temperature are optimal for the enzyme. | |

| Omission of a reagent. | Double-check that all reagents were added in the correct order and volumes. | |

| Substrate degradation. | Prepare fresh substrate solution; store stock solutions properly. | |

| High Background | Spontaneous substrate hydrolysis. | Run a substrate-only control (no enzyme) to assess the rate of non-enzymatic hydrolysis. |

| Contaminated reagents. | Use fresh, high-purity reagents and sterile water. | |

| Incorrect wavelength reading. | Ensure the microplate reader is set to the correct wavelength for o-nitrophenol (405-420 nm). | |

| High Variability between Wells | Pipetting errors. | Use calibrated pipettes; ensure proper mixing in each well. |

| "Edge effect" in the microplate. | Avoid using the outer wells of the plate, or fill them with a blank solution. | |

| Temperature gradients across the plate. | Ensure uniform incubation temperature by pre-warming the plate and reagents. |

Data Presentation

Quantitative Data on Xylanase Activity

The following table summarizes kinetic parameters and optimal conditions for xylanase activity. Note that specific kinetic data for oNPX is limited, and data for the related substrate o-nitrophenyl-β-D-xylobioside (oNP-X2) is included for comparison.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Bacillus pumilus | oNP-X2 | 0.38 | 2.29 | Not specified | Not specified |

| Bacillus pumilus | pNP-X2 | 0.5 | 0.24 | Not specified | Not specified |

| Aspergillus niger | Not specified | Not specified | Not specified | 2 | 50 |

| Bacillus sp. | Not specified | Not specified | Not specified | 9 | 50 |

| Trichoderma harzianum | Not specified | Not specified | Not specified | 5.0 | 70 |

Experimental Protocols

Protocol 1: High-Throughput Screening of Xylanase Activity in a 96-Well Plate

This protocol is designed for the rapid screening of multiple samples for xylanase activity.

Materials:

-

96-well clear, flat-bottom microplate

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 405-420 nm

-

Xylanase samples (e.g., culture supernatants, purified enzymes)

-

o-Nitrophenyl β-D-xylopyranoside (oNPX)

-

Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

-

Stopping Solution (e.g., 1 M Sodium Carbonate)

-

o-Nitrophenol (for standard curve)

Procedure:

-

Prepare o-Nitrophenol Standard Curve:

-

Prepare a 1 mM stock solution of o-nitrophenol in the Assay Buffer.

-

Perform serial dilutions to create standards ranging from 0 to 200 µM in the wells of the microplate.

-

Add the Stopping Solution to each standard well to a final concentration equivalent to that in the assay wells.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus concentration to generate a standard curve.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 20 µL of each xylanase sample to its designated well. Include a negative control (e.g., heat-inactivated enzyme or buffer only).

-

Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Prepare a 5 mM solution of oNPX in the Assay Buffer.

-

Add 30 µL of the oNPX solution to each well to start the reaction (final oNPX concentration will be 1.5 mM in a 100 µL total volume).

-

-

Incubation:

-

Incubate the plate at the desired temperature for a predetermined time (e.g., 30 minutes).

-

-

Stop the Reaction:

-

Add 100 µL of 1 M Sodium Carbonate solution to each well to stop the reaction.

-

-

Measure Absorbance:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from the absorbance of each sample.

-

Use the o-nitrophenol standard curve to determine the concentration of o-nitrophenol produced in each well.

-

Calculate the xylanase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of o-nitrophenol per minute under the specified assay conditions.

-

Visualizations

Enzymatic Reaction of Xylanase with oNPX

Caption: Enzymatic hydrolysis of oNPX by xylanase.

High-Throughput Screening Workflow

Caption: Workflow for HTS of xylanase activity.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]

- 5. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]

Application of 2-Nitrophenyl β-D-xylopyranoside in Biofuel Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The transition to renewable energy sources has intensified research into biofuels derived from lignocellulosic biomass. A critical step in this process is the enzymatic degradation of plant cell wall components, particularly xylan (B1165943), the most abundant hemicellulose.[1][2] The efficient breakdown of xylan into fermentable sugars is paramount for cost-effective biofuel production. 2-Nitrophenyl β-D-xylopyranoside (ONPX) and its isomer, 4-Nitrophenyl β-D-xylopyranoside (PNPX), are invaluable chromogenic substrates for studying and quantifying the activity of xylanolytic enzymes, such as β-xylosidases and xylanases, which are essential in this process.[3][4]

Principle of Action

2-Nitrophenyl β-D-xylopyranoside is a synthetic compound that mimics the natural substrate of β-xylosidases.[4][5] Enzymatic hydrolysis of the glycosidic bond in ONPX by a β-xylosidase or a xylanase with β-xylosidase activity releases 2-nitrophenol (B165410) (or o-nitrophenol), a yellow-colored compound.[4] The intensity of the yellow color, which can be quantified spectrophotometrically, is directly proportional to the enzymatic activity. This colorimetric assay provides a simple, sensitive, and continuous method to measure enzyme kinetics and screen for novel enzymes.[3]

Applications in Biofuel Research

The primary applications of 2-Nitrophenyl β-D-xylopyranoside in the context of biofuel research include:

-

Enzyme Activity Assays: It serves as a key substrate for determining the activity and specificity of β-xylosidases and xylanases.[3][5] This is crucial for characterizing new enzymes, optimizing enzyme cocktails for biomass degradation, and quality control of commercial enzyme preparations.

-

Screening for Novel Enzymes: ONPX is instrumental in high-throughput screening of microbial cultures or metagenomic libraries to identify novel microorganisms or genes encoding for active β-xylosidases.[3] Colonies expressing the desired enzyme will hydrolyze the substrate, producing a colored halo, allowing for easy visual identification.[3]

-

Enzyme Kinetics and Characterization: The use of ONPX allows for the determination of key kinetic parameters of β-xylosidase activity, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).[3] This data is essential for understanding an enzyme's catalytic efficiency, substrate specificity, and the effects of inhibitors or activators.[3] Comparative studies using both 2-nitrophenyl and 4-nitrophenyl derivatives can provide insights into the active site topology of different glycosidases.[3]

-

Optimization of Biofuel Production Processes: By providing a reliable method to measure xylanolytic activity, ONPX aids in optimizing conditions for enzymatic hydrolysis of biomass, leading to improved yields of fermentable sugars for biofuel production.

Quantitative Data Summary

The following table summarizes kinetic parameters for a xylanase from Bacillus pumilus using nitrophenyl-β-D-xylooligosaccharide substrates. While not directly for 2-Nitrophenyl β-D-xylopyranoside, this data illustrates the utility of such substrates in comparative kinetic studies.

| Substrate | K_m (mM) | k_cat (s⁻¹) | Relative Activity (%) |

| p-Nitrophenyl-β-D-xylobioside (pNP-X2) | 0.5 | 0.24 | < 0.001 (relative to pNP-X2) |

| o-Nitrophenyl-β-D-xylobioside (oNP-X2) | 0.38 | 2.29 | 19 (relative to pNP-X2) |

| p-Nitrophenyl-β-D-xylotriose (pNP-X3) | - | - | 9.4 (relative to pNP-X2) |

| o-Nitrophenyl-β-D-xylotriose (oNP-X3) | - | - | 190 (relative to pNP-X2) |

| p-Nitrophenyl-β-D-xylotetraose (pNP-X4) | - | - | 9.7 (relative to pNP-X2) |

| o-Nitrophenyl-β-D-xylotetraose (oNP-X4) | - | - | 200 (relative to pNP-X2) |

| Data sourced from a study on Bacillus pumilus xylanase.[6] |

Experimental Protocols

Protocol 1: Standard Assay for β-Xylosidase Activity

This protocol provides a general method for determining β-xylosidase activity in an enzyme preparation using 2-Nitrophenyl β-D-xylopyranoside.

Materials:

-

2-Nitrophenyl β-D-xylopyranoside (ONPX) solution (e.g., 5 mM in a suitable buffer)

-

Enzyme solution (appropriately diluted in buffer)

-

Reaction Buffer (e.g., 0.05 M citrate-phosphate buffer, pH 4.0-6.0, depending on the optimal pH of the enzyme)

-

Stopping Reagent (e.g., 1 M Sodium Carbonate, Na₂CO₃)

-

Spectrophotometer and cuvettes

-

Water bath or incubator

-

Micropipettes and tubes

Procedure:

-

Prepare Reagents:

-

Prepare the Reaction Buffer and equilibrate to the desired assay temperature (e.g., 50°C).

-

Dissolve ONPX in the Reaction Buffer to the desired final concentration.

-

Prepare dilutions of the enzyme solution in the Reaction Buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add 0.5 mL of the ONPX solution.

-

Pre-incubate the tube at the assay temperature for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to the pre-warmed substrate solution.

-

Mix gently and incubate at the assay temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 1.0 mL of the Stopping Reagent (1 M Na₂CO₃). This will raise the pH and stop the enzyme activity, while also developing the color of the liberated 2-nitrophenol.

-

-

Measurement:

-

Measure the absorbance of the solution at 400-420 nm using a spectrophotometer.

-